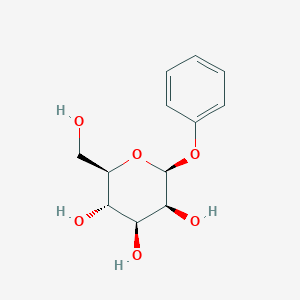

Phenyl beta-D-mannopyranoside

Description

Contextual Significance of Aryl Glycosides in Carbohydrate Chemistry

Aryl glycosides are a critical subclass of glycosidic compounds that have garnered increasing attention from researchers, particularly in the realm of medicinal chemistry. thieme-connect.com Their structure, featuring an aromatic group (aryl) linked to a sugar moiety, imparts unique chemical and biological properties. A key feature of aryl C-glycosides is their enhanced stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. researchgate.net This resistance to breakdown is a significant advantage in the development of new therapeutic agents. thieme-connect.com

The synthesis of aryl glycosides is an active area of research, with chemists exploring various methods to create these molecules efficiently and with high stereoselectivity. researchgate.net Techniques such as transition-metal catalysis, radical strategies, and metal-free catalysis are being developed to streamline their production. thieme-connect.com Furthermore, S-aryl glycosides are recognized as valuable glycosyl donors in carbohydrate chemistry and serve as important tools in a range of biological studies. nih.govmdpi.comscilit.com

Phenyl Mannopyranosides as Model Compounds and Synthetic Targets

Phenyl mannopyranosides, including the beta-anomer, serve as important model compounds in glycoscience research. They are utilized to study the fundamental principles of glycosylation reactions, which are crucial for the synthesis of complex carbohydrates. targetmol.comtargetmol.com The development of efficient and stereoselective methods for glycosylation is a primary objective in carbohydrate chemistry. researchgate.net

The synthesis of phenyl mannopyranosides and their derivatives is a key objective for creating building blocks for more complex molecules. For instance, the synthesis of D-mannosyl-oligosaccharides has been achieved using precursors like 4-nitrophenyl 2,3-O-isopropylidene-beta-D-mannopyranoside. nih.gov Additionally, enzymatic approaches have been successfully employed. Novozym 188, a crude enzyme mixture from Aspergillus niger that contains β-mannosidase activity, has been used to catalyze the synthesis of tyrosol β-D-mannopyranoside. mdpi.com The chemical synthesis of β-D-mannopyranosides is known to be challenging, making these enzymatic methods particularly valuable. mdpi.com

Overview of Research Trajectories in beta-Mannosylation Chemistry and Biology

The formation of the β-mannosidic linkage is widely regarded as one of the most significant challenges in synthetic carbohydrate chemistry. nih.govmdpi.comrsc.orgresearchgate.net This difficulty arises from the 1,2-cis relationship between the anomeric substituent and the C2-hydroxyl group, which is sterically and electronically disfavored. nih.govrsc.org The anomeric effect, which generally stabilizes the axial orientation of an anomeric substituent, does not favor the formation of the β-linkage in mannose. mdpi.com

Despite these challenges, β-mannosides are found in a variety of biologically important molecules, including N-linked glycans, which are crucial for the proper folding and function of many proteins. nih.govmdpi.comnih.gov They are also components of bacterial polysaccharides and other natural products. nih.govnih.gov The biological importance of these structures has driven the development of numerous synthetic strategies to overcome the challenges of β-mannosylation.

Recent advancements in this area include the development of new catalytic methods. For example, a bis-thiourea catalyst has been shown to be highly effective for β-selective mannosylations under mild and neutral conditions. nih.gov Another approach involves the use of a zinc(II) iodide-mediated strategy, which provides high stereoselectivity for the construction of the 1,2-cis-β linkage. acs.org Chemoenzymatic strategies are also being explored, utilizing enzymes like β-mannosidases to synthesize β-mannosides with high selectivity. mdpi.comresearchgate.net These methods offer promising alternatives to purely chemical approaches, which often require multiple protection and deprotection steps. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H16O6 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1 |

InChI Key |

NEZJDVYDSZTRFS-LDMBFOFVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenyl Beta D Mannopyranoside and Its Analogues

Chemical Glycosylation Strategies Towards beta-Mannosidic Linkages

The chemical synthesis of oligosaccharides, particularly those containing 1,2-cis-glycosidic linkages like the β-mannosidic bond, represents a formidable challenge in carbohydrate chemistry. wikipedia.org The difficulty in constructing β-mannosides arises from both steric and stereoelectronic factors. The axial orientation of the C2 substituent in mannose donors sterically hinders the approach of the glycosyl acceptor from the β-face. Furthermore, the anomeric effect thermodynamically favors the formation of the α-anomer. rsc.orgnih.gov Overcoming these inherent challenges has necessitated the development of sophisticated and highly specialized synthetic methodologies.

Stereoselective beta-Mannosylation: Challenges and Novel Approaches

The quest for a general and high-yielding method for stereoselective β-mannosylation has been a major focus of synthetic carbohydrate chemistry. Traditional glycosylation methods often result in poor yields and low stereoselectivity, predominantly favoring the undesired α-anomer. nih.gov This has spurred the development of innovative strategies that can override the inherent preference for α-glycoside formation. These modern approaches can be broadly categorized based on their mechanism for achieving β-selectivity, including conformational control, the use of specific directing groups, and various forms of intramolecular aglycone delivery. rsc.org

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position rather than the equatorial position. scripps.edu In the context of mannosylation, this effect stabilizes the formation of the α-glycoside, where the new glycosidic bond is axial. rsc.org Consequently, glycosylation reactions proceeding under thermodynamic control, or through intermediates that resemble the thermodynamic product, will preferentially yield the α-anomer.

Strategies to achieve β-mannosylation must therefore operate under kinetic control and employ reaction pathways that circumvent the formation of the more stable α-product. rsc.org This often involves the generation of highly reactive intermediates that are captured by the glycosyl acceptor before they can equilibrate to the thermodynamically favored anomer. Many of the advanced methods discussed below are designed to create a kinetic pathway that is highly selective for the formation of the β-mannosidic linkage, thereby overcoming the inherent bias imposed by the anomeric effect. umsl.eduproquest.com

Intramolecular Aglycone Delivery (IAD) is a powerful strategy that ensures the formation of the β-mannoside by physically linking the glycosyl donor and acceptor prior to the glycosylation event. thieme-connect.comrsc.org In this approach, the aglycone (the alcohol acceptor) is temporarily tethered to the mannosyl donor, typically at the C-2 position, through a linker that allows for subsequent delivery to the anomeric center from the β-face. thieme-connect.comcdnsciencepub.com

The general IAD process involves three key steps:

Tethering: The glycosyl acceptor is attached to the mannosyl donor via a cleavable linker. A common implementation involves forming a mixed acetal (B89532) by tethering the acceptor to a p-methoxybenzyl (PMB) ether at the C-2 position of the mannosyl donor. thieme-connect.com

Glycosylation: Activation of the anomeric center, for example, a thioglycoside, triggers an intramolecular reaction where the tethered aglycone attacks the anomeric carbon from the β-face. This intramolecular nature ensures high stereoselectivity. thieme-connect.comcdnsciencepub.comresearchgate.net

Cleavage: The temporary linker is subsequently cleaved to release the desired β-mannoside.

This methodology has been successfully applied to the synthesis of various disaccharides, including precursors to the β-D-Man-(1→4)-β-D-GlcNAc linkage found in N-linked glycoproteins. cdnsciencepub.comresearchgate.net The efficiency of IAD can be significantly influenced by the protecting groups on the mannosyl donor; for instance, changing from a 4,6-O-benzylidene to a 4,6-O-cyclohexylidene or a 4,6-O-di-tert-butylsilylene (TIPDS) group has been shown to substantially improve yields. thieme-connect.com

| Donor Protecting Group | Yield of β-mannoside | Reference |

| 4,6-O-Benzylidene | 55% | thieme-connect.com |

| 4,6-O-Cyclohexylidene | 75-85% | thieme-connect.com |

| 4,6-O-TIPDS | 75-85% | thieme-connect.com |

A significant advancement in IAD is the use of boron reagents to mediate the delivery of the aglycone. Boron-Mediated Aglycone Delivery (BMAD) is a catalytic glycosylation strategy that achieves high 1,2-cis-stereoselectivity, often with unprotected or minimally protected sugar acceptors. oup.comnih.gov This method typically utilizes highly reactive 1,2-anhydrosugars as glycosyl donors. oup.comnih.gov

The catalytic cycle of BMAD proceeds as follows:

A boronic acid catalyst reversibly combines with a diol on the glycosyl acceptor to form a boronic ester. oup.com

The Lewis acidity of the boronic ester activates the 1,2-anhydrosugar donor. oup.com

The boron-bound oxygen of the acceptor exhibits increased nucleophilicity and attacks the anomeric center in an intramolecular, SNi-type fashion, leading exclusively to the 1,2-cis-glycoside. oup.comdigitellinc.com

An exchange reaction with another molecule of the diol acceptor releases the product and regenerates the catalyst. oup.com

This approach is notable for its mild reaction conditions and its ability to achieve both high stereoselectivity and regioselectivity without the need for extensive protecting group manipulations, making it a powerful tool for the late-stage modification of complex molecules. oup.comnih.gov

The Crich β-mannosylation is a landmark method that relies on a conformationally restricted glycosyl donor to achieve high β-selectivity. wikipedia.org The key feature of this approach is the use of a 4,6-O-benzylidene acetal on the mannosyl donor. This rigidifying protecting group disfavors the formation of an oxocarbenium ion intermediate and instead promotes an SN2-type displacement at the anomeric center. wikipedia.orgrsc.org

The reaction typically involves the activation of an α-mannosyl sulfoxide (B87167) or thioglycoside with triflic anhydride (B1165640) (Tf₂O) at low temperatures (e.g., -78 °C) in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). wikipedia.org This generates a transient α-glycosyl triflate intermediate. The presence of the 4,6-O-benzylidene group is crucial as it rigidifies the pyranoside ring, allowing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, leading to a clean inversion of configuration and the formation of the β-mannoside. wikipedia.orgnih.gov If the acceptor is present during the activation step, the reaction often proceeds through an oxocarbenium ion, leading to the α-anomer. rsc.org

| Acceptor Type | Yield | Stereoselectivity (β:α) | Reference |

| Primary Alcohol | Good | High | wikipedia.org |

| Secondary Alcohol | Good | High | wikipedia.org |

| Tertiary Alcohol | Good | High | wikipedia.org |

The principles of the Crich method have been extended to other 4,6-tethered strategies, such as the use of a 4,6-di-tert-butylsilylene group, which has also been shown to promote β-selectivity even without the pre-activation step. rsc.org

Hydrogen-Bonding Aglycone Delivery (HAD) is another elegant strategy that directs the stereochemical outcome of glycosylation through non-covalent interactions. nih.govacs.org In this method, a directing group, such as an O-picoloyl group, is installed at a remote position on the glycosyl donor (e.g., C-3 or C-6). acs.orgacs.org This group is capable of forming a hydrogen bond with the incoming glycosyl acceptor, creating a temporary assembly that delivers the acceptor to the β-face of the anomeric center. umsl.eduproquest.com

The key advantage of the HAD method is its operational simplicity, often allowing for highly stereoselective β-mannosylation to be performed at ambient temperature. nih.govacs.org The choice of protecting groups and the position of the picoloyl directing group can be optimized to achieve excellent yields and stereoselectivity. For instance, a 3-O-picoloyl group on a donor with 4,6-di-O-benzoyl protection has been shown to give high β-selectivity (α/β > 1/12). acs.org

| Directing Group Position | Other Protecting Groups | Yield | Stereoselectivity (α/β) | Reference |

| 6-O-Picoloyl | Benzyl (B1604629) | 89-92% | 1/7 to 1/8 | acs.org |

| 3-O-Picoloyl | 4,6-di-O-Benzoyl | Good | > 1/12 | acs.org |

This method has proven effective for the synthesis of complex oligosaccharides with complete β-stereoselectivity. acs.org

Stannylene Acetal Method for Selective Glycosylation

The regioselective functionalization of carbohydrates, which possess multiple hydroxyl groups of similar reactivity, is a formidable task. The stannylene acetal method offers a powerful tool for achieving regioselectivity in glycosylation and acylation reactions by temporarily differentiating the reactivity of the various hydroxyl groups. This method involves the reaction of a diol or polyol, such as a phenyl mannopyranoside derivative, with a dialkyltin oxide, most commonly dibutyltin (B87310) oxide (Bu₂SnO). This reaction forms a five- or six-membered cyclic stannylene acetal, which enhances the nucleophilicity of one of the involved hydroxyl groups over the others.

In the context of manno- and galactopyranosides, stannylene acetal formation is most favorable at a cis-vicinal diol, leading to a five-membered ring. This typically activates the equatorial hydroxyl group. However, for glycosylation reactions, the primary 6-OH group is often the most reactive, even in the presence of other potential acetal-forming diols. This enhanced reactivity is attributed to the formation of dimeric stannylene structures in solution, which preferentially exposes the primary oxygen for reaction.

A straightforward procedure for the synthesis of (1→6)-linked saccharides utilizes this methodology. Phenyl 1-thioglycopyranosides derived from D-mannose, D-glucose, and D-galactose can be treated with dibutyltin oxide to introduce a stannylene acetal. Subsequent reaction with peracylated glycosyl bromides under Koenigs-Knorr conditions leads to selective glycosylation at the 6-position, affording the corresponding (1→6)-linked disaccharides in moderate to good yields.

| Acceptor | Donor | Product Linkage | Yield |

| Phenyl 1-thio-β-D-mannopyranoside | Peracetyl-α-D-glucosyl bromide | β(1→6) | Moderate |

| Phenyl 1-thio-β-D-glucopyranoside | Peracetyl-α-D-mannosyl bromide | β(1→6) | Good |

| Phenyl 1-thio-β-D-galactopyranoside | Peracetyl-α-D-glucosyl bromide | β(1→6) | Good |

This table illustrates typical outcomes of the stannylene acetal-mediated regioselective glycosylation.

This method avoids the need for extensive protecting group manipulations, offering a more efficient route to specific oligosaccharide structures. The regioselectivity is critically dependent on the substrate and reaction conditions, with the formation of the stannylene acetal intermediate directing the incoming glycosyl donor to a specific hydroxyl group.

SN2-Type Reactions Utilizing Sterically Modified Donors

The direct formation of a β-mannosidic linkage via a glycosylation reaction is challenging because it requires a nucleophilic substitution with inversion of configuration (SN2) at the anomeric center of an α-mannosyl donor. This pathway is sterically hindered by the axial C-2 substituent. A seminal discovery by Crich and coworkers demonstrated that the stereochemical outcome could be controlled by modifying the steric and electronic properties of the mannosyl donor, particularly through the use of a 4,6-O-benzylidene acetal. rsc.orgrsc.orgresearchgate.net

This strategy relies on a preactivation protocol where a mannosyl donor, typically a thioglycoside or sulfoxide, is activated with triflic anhydride (Tf₂O) at low temperature (-78 °C) in the absence of the glycosyl acceptor. researchgate.net This leads to the in situ formation of a transient α-mannosyl triflate. The rigid 4,6-O-benzylidene ring locks the pyranose in a conformation that allows the subsequent addition of the acceptor to proceed via an SN2-like displacement of the triflate, resulting in the desired β-mannoside with high stereoselectivity. rsc.orgresearchgate.net The use of non-participating protecting groups, such as benzyl ethers, at the O-2 and O-3 positions is essential to prevent the formation of the α-anomer through neighboring group participation. researchgate.net

Further refinements of this methodology have shown that sterically minimal protecting groups can enhance the diastereoselectivity. For example, the use of a 2-O-propargyl ether, which has a smaller steric footprint than a benzyl ether, leads to a significant increase in β-selectivity. nih.gov This effect is particularly pronounced when bulky groups are present at the O-3 position. nih.gov The propargyl ether's beneficial effect is attributed to a combination of its minimal steric bulk and its moderately electron-withdrawing (disarming) nature. nih.gov

Other innovative approaches that force an SN2-type pathway include:

2,6-Lactone Donors: Introducing a 2,6-lactone bridge into the mannosyl donor creates a rigid structure that circumvents the competing SN1 reaction, affording β-glycosides with stereoinversion. acs.org

One-Pot Halogenation-Glycosylation: A sequence involving the conversion of a glycosyl hemiacetal to an α-glycosyl chloride and then to an α-glycosyl iodide, which subsequently undergoes an SN2 reaction with an alcohol acceptor promoted by lithium iodide, has been shown to produce β-mannosides with high selectivity. worktribe.comrsc.org This method avoids the need for conformationally restricting protecting groups like the benzylidene acetal. worktribe.comrsc.org

| Donor Modification | Key Feature | Proposed Mechanism |

| 4,6-O-Benzylidene acetal | Conformational locking | SN2 on α-mannosyl triflate |

| 2-O-Propargyl ether | Minimal steric bulk | Reduces steric shielding of β-face |

| 2,6-Lactone bridge | Rigid structure | Circumvents SN1 pathway |

| In situ α-Glycosyl Iodide | Highly reactive intermediate | LiI-promoted SN2 reaction |

This table summarizes strategies for promoting SN2-type reactions in β-mannosylation.

These methods, which rely on the careful design of the glycosyl donor to control the reaction pathway at the anomeric center, represent the forefront of direct β-mannosylation chemistry.

Indirect Approaches via Stereochemical Inversion at C-2

Given the difficulties associated with direct β-mannosylation, indirect strategies that construct the challenging linkage through stereochemical inversion at the C-2 position of a more accessible glycoside precursor are highly valuable. The most common approach involves the synthesis of a β-D-glucopyranoside, which is stereochemically straightforward due to neighboring group participation from a C-2 acyl protecting group, followed by inversion of the configuration at C-2 to yield the desired β-D-mannopyranoside.

This inversion can be accomplished through several methods:

Oxidation-Reduction Sequence: The C-2 hydroxyl group of a suitably protected β-D-glucoside is oxidized to a ketone (a β-D-arabino-hexopyranosid-2-ulose). Subsequent stereoselective reduction of the carbonyl group, typically with a hydride reagent that approaches from the sterically less hindered equatorial direction, introduces the hydroxyl group in the axial orientation, thus yielding the manno-configuration.

SN2 Displacement: A more direct inversion involves converting the C-2 hydroxyl group into a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate), and then displacing it with a nucleophile in an SN2 reaction. For this to be effective, the precursor must be a β-D-glucoside, which places the C-2 hydroxyl (and thus the leaving group) in the equatorial position, making it amenable to backside attack by the nucleophile to form the axial C-2 substituent of the mannoside product.

A notable example involves synthesizing β-D-glucosides that carry a specific protecting group at O-3, which can facilitate an intramolecular nucleophilic substitution. rsc.org For instance, a β-D-glucoside with a triflate leaving group at C-2 and an N-phenylcarbamoyl protecting group at O-3 can be transformed into the corresponding β-D-mannoside. rsc.org The neighboring carbamoyl (B1232498) group attacks the C-2 center from the α-face, displacing the triflate with inversion of configuration and resulting in the transient formation of a 2,3-carbonate of the desired β-D-mannoside. rsc.org

These indirect methods cleverly circumvent the challenges of direct 1,2-cis glycosylation by leveraging the ease of 1,2-trans glycosylation, followed by a robust stereochemical inversion at a non-anomeric center.

Synthesis of Thioglycoside Analogues (e.g., Phenyl 1-thio-beta-D-mannopyranoside)

Thioglycosides, in which the anomeric oxygen atom is replaced by sulfur, are crucial compounds in carbohydrate chemistry. They are more stable towards chemical and enzymatic hydrolysis than their O-glycoside counterparts and serve as versatile glycosyl donors in oligosaccharide synthesis. The synthesis of phenyl 1-thio-beta-D-mannopyranoside requires stereocontrol to achieve the desired β-anomer.

Diastereoselective Synthesis of 1-Thio-beta-Mannopyranosides

Several methods have been developed for the diastereoselective synthesis of 1-thio-β-mannopyranosides. One efficient strategy involves an SN2 reaction between a protected mannose derivative and a thiol. An effective method uses 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose as a starting material. acs.org This compound undergoes in situ selective de-S-acetylation to generate a highly nucleophilic thiolate intermediate. This intermediate can then participate in an SN2 reaction with an acceptor bearing a leaving group. The high nucleophilicity and slow anomerization of the thiolate intermediate allow for the synthesis of 1-thio-β-mannopyranosides in a simple and practical manner. acs.org

Another powerful method for achieving high β-selectivity involves the activation of a sulfoxide precursor. rsc.orgresearchgate.net Treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide with triflic anhydride at low temperature generates an intermediate α-mannosyl triflate. The subsequent addition of a thiol nucleophile, such as thiophenol, leads to an SN2-like displacement of the triflate, yielding the phenyl 1-thio-β-D-mannopyranoside with excellent stereoselectivity. rsc.orgresearchgate.net

Activation of Thioglycoside Donors for Glycosylation

Once synthesized, phenyl 1-thio-β-D-mannopyranosides can be used as glycosyl donors to form new glycosidic bonds. To do this, the thioglycoside must be "activated" by a thiophilic promoter, which converts the stable thioether at the anomeric position into a good leaving group, thereby generating a reactive electrophilic species (such as a glycosyl oxocarbenium ion) that can be attacked by a glycosyl acceptor. nih.gov

A wide array of promoters has been developed for this purpose. Common systems include:

Halonium Ion Sources: A combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as triflic acid (TfOH) or trimethylsilyl (B98337) triflate (TMSOTf), is one of the most widely used systems for activating thioglycosides. acs.org

Metal Salts and Lewis Acids: Various metal salts, including silver triflate, copper(II) bromide, and iron(III) chloride, have been shown to be effective promoters. nih.gov More recently, gold(III) catalysts have been employed for this purpose.

Preactivation Strategy: To glycosylate unreactive or sterically hindered acceptors, a preactivation protocol can be employed. nih.gov In this approach, the thioglycoside donor is activated by the promoter in the absence of the acceptor to generate the reactive intermediate. The acceptor is then added to the reaction mixture, leading to the formation of the glycosidic bond. nih.gov This temporal separation of donor activation and acceptor glycosylation can improve yields and achieve unique chemoselectivity. nih.gov

The choice of activator system is crucial and depends on the reactivity of both the donor and the acceptor, as well as the protecting groups present on each molecule.

Preparation of Functionalized Phenyl beta-D-Mannopyranoside Derivatives

The functionalization of this compound allows for the creation of diverse molecular probes, enzyme inhibitors, and building blocks for more complex glycoconjugates. Functionalization can be directed at either the carbohydrate moiety or the phenyl aglycone.

Functionalization of the Sugar Moiety: Regioselective protection and deprotection are key to modifying the hydroxyl groups of the mannose ring.

Selective Acylation: Enzymatic methods can provide high regioselectivity. For example, the use of immobilized Candida antarctica lipase-B (CAL-B) with an acyl donor can selectively acetylate the primary 6-OH group of an unprotected thiomannopyranoside. nih.gov Organocatalytic approaches have also been developed; immobilized oligopeptide catalysts have been shown to selectively acetylate the 2-O-position of a 4,6-O-benzylidene protected mannopyranoside, reversing the intrinsic reactivity which typically favors the 3-O-position. uni-giessen.de

Functionalization of the Phenyl Aglycone: Modifying the phenyl ring introduces a wide range of chemical diversity.

Synthesis from Functionalized Phenols: A common strategy is to perform the glycosylation reaction using a phenol (B47542) that already contains the desired functional groups or precursors. For instance, a library of functionalized phenyl thioglycosides was created by starting with 1,5-difluoro-2,4-dinitrobenzene. nih.gov After the initial thioglycosylation, the remaining fluoride (B91410) could be displaced by various amines or thiols, and the nitro groups could be reduced to amines and subsequently acylated, providing a two-dimensional diversification of the aglycone. nih.gov

Design of Bioactive Molecules: Functional groups can be introduced to impart specific biological activities. A series of 4-functionalized phenyl-O-β-D-glycosides bearing a thiosemicarbazide (B42300) moiety were designed and synthesized as potent inhibitors of mushroom tyrosinase. nih.gov This demonstrates how the aglycone can be tailored to interact with specific biological targets.

| Functionalization Site | Method | Example Reaction |

| Sugar C-6 OH | Enzymatic Acylation | Selective 6-O-acetylation with CAL-B |

| Sugar C-2 OH | Organocatalytic Acylation | Selective 2-O-acetylation with peptide catalyst |

| Phenyl Ring | Synthesis from precursor | Glycosylation with dinitrofluorobenzene, then substitution/reduction |

| Phenyl Ring | Addition of bioactive moiety | Synthesis of 4-thiosemicarbazide-phenyl mannopyranosides |

This table provides examples of methods for the functionalization of this compound.

Through these methods, a vast array of derivatives can be prepared, enabling detailed studies of structure-activity relationships and the development of novel glycochemical tools.

Synthesis of Phosphorylated Phenyl Mannopyranosides

The synthesis of phosphorylated phenyl mannopyranosides is a critical area of research, primarily due to the role of mannose-6-phosphate (B13060355) residues in cellular targeting, particularly for lysosomal enzymes. Methodologies for introducing a phosphate (B84403) group onto the mannose ring are designed to be highly regioselective, targeting specific hydroxyl groups.

A prevalent strategy involves the direct phosphorylation of a suitably protected or unprotected p-nitrophenyl or p-aminophenyl mannopyranoside. One effective method utilizes phosphoryl chloride (POCl₃) in the presence of pyridine (B92270) and water. This reaction is typically conducted at low temperatures (e.g., 0 °C) for a short duration (e.g., 1 hour) and demonstrates selectivity for the primary hydroxyl group at the C-6 position of the mannose ring. nih.gov The resulting product, p-aminophenyl 6-phospho-α-D-mannopyranoside, can be purified using chromatographic and enzymatic techniques. nih.gov The identity and purity of these phosphorylated compounds are often confirmed through analytical methods such as ¹³C nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The synthesis can proceed through two primary pathways:

Phosphorylation of p-nitrophenyl α-D-mannopyranoside, followed by the catalytic hydrogenation of the nitro group to an amino group. nih.gov

Direct phosphorylation of p-aminophenyl α-D-mannopyranoside. nih.gov

These phosphorylated phenyl mannopyranosides serve as crucial intermediates for creating more complex molecules, such as those used in studies of lysosomal enzyme recognition systems. nih.gov

Table 1: Regioselective Phosphorylation of Phenyl Mannopyranosides

| Starting Material | Reagent | Key Conditions | Product | Selectivity |

| p-nitrophenyl α-D-mannopyranoside | Phosphoryl chloride | Pyridine, water, 0°C | p-nitrophenyl 6-phospho-α-D-mannopyranoside | C-6 OH |

| p-aminophenyl α-D-mannopyranoside | Phosphoryl chloride | Pyridine, water, 0°C | p-aminophenyl 6-phospho-α-D-mannopyranoside | C-6 OH |

Introduction of Isothiocyanato Moieties for Bioconjugation

The introduction of an isothiocyanato (–N=C=S) group onto the phenyl ring of phenyl mannopyranosides transforms the glycoside into a reactive derivative suitable for bioconjugation. This functional group readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable thiourea (B124793) linkages. This makes isothiocyanato-functionalized mannopyranosides valuable reagents for creating neoglycoproteins and other glycoconjugates used in biological and immunological studies. nih.govsigmaaldrich.com

The standard and effective method for this conversion involves the reaction of a p-aminophenyl mannopyranoside precursor with thiophosgene (B130339) (CSCl₂). nih.gov This reaction converts the primary aromatic amine (–NH₂) into the isothiocyanate moiety (–NCS). The resulting p-isothiocyanatophenyl mannopyranoside can then be coupled to a target protein, such as bovine serum albumin (BSA), in a buffer at a slightly alkaline pH (e.g., 8.5) to facilitate the conjugation reaction with lysine residues. nih.gov This process allows for the attachment of multiple glycoside units to a single protein molecule, creating a multivalent presentation of the carbohydrate ligand. nih.gov

These mannosylated conjugates are instrumental as model compounds for investigating carbohydrate-protein interactions, such as the specific uptake of mannosylated proteins by cellular receptors. nih.govsigmaaldrich.com

Table 2: Synthesis and Application of Isothiocyanato Phenyl Mannopyranosides

| Precursor | Reagent | Product | Application |

| p-aminophenyl α-D-mannopyranoside | Thiophosgene | p-isothiocyanatophenyl α-D-mannopyranoside | Conjugation to bovine serum albumin (BSA) for lysosomal enzyme uptake studies. nih.gov |

| p-aminophenyl 6-phospho-α-D-mannopyranoside | Thiophosgene | p-isothiocyanatophenyl 6-phospho-α-D-mannopyranoside | Creation of model compounds to study fibroblast lysosomal enzyme recognition. nih.gov |

Regioselective Protection and Deprotection Strategies (e.g., Isopropylidenation)

The synthesis of complex carbohydrate structures often requires the differential reactivity of the various hydroxyl groups on the sugar ring. Regioselective protection and deprotection strategies are therefore fundamental in carbohydrate chemistry. These techniques involve the temporary masking of one or more hydroxyl groups to allow for chemical modification at a specific, unprotected position.

One of the most common and effective methods for the regioselective protection of diols is the formation of cyclic acetals, such as isopropylidene acetals (acetonides). In the case of mannopyranosides, the cis-diol arrangement of the hydroxyl groups at the C-2 and C-3 positions facilitates the formation of a 2,3-O-isopropylidene acetal. This protection strategy leaves the hydroxyl groups at C-4 and C-6 available for further functionalization.

Conversely, regioselective deprotection allows for the selective removal of a single protecting group from a fully protected sugar. For instance, methods have been developed for the regioselective opening of benzylidene acetals, which are commonly used to protect the C-4 and C-6 hydroxyls. Reagents like N-bromosuccinimide (NBS) can be used to oxidatively open a 4,6-O-benzylidene acetal to yield a 6-bromo-4-benzoate, thereby functionalizing both positions in a single step. Photolysis provides an alternative mild and regioselective method for opening acetal protecting groups.

Tin-mediated alkylations are another powerful tool for achieving regioselective protection. The use of dibutyltin oxide, for example, can activate a specific hydroxyl group, directing subsequent alkylation or acylation to that position with high selectivity.

Table 3: Examples of Regioselective Protection/Deprotection Strategies

| Strategy | Reagents/Method | Positions Targeted | Common Application |

| Protection | |||

| Isopropylidenation | Acetone, acid catalyst | C-2, C-3 (cis-diol) | Protects C-2 and C-3, allowing modification at C-4 and C-6. |

| Benzylidenation | Benzaldehyde dimethyl acetal, acid catalyst | C-4, C-6 | Forms a 4,6-O-benzylidene acetal. |

| Tin-mediated Acylation | Dibutyltin oxide, then acylating agent | Varies | Regioselective acylation based on chelation control. |

| Deprotection | |||

| Acetal Opening | N-Bromosuccinimide (NBS) | 4,6-O-benzylidene | Regioselective opening to afford a 6-bromo-4-benzoate. |

| Benzyl Ether Cleavage | Boron trichloride (B1173362) (BCl₃) | Varies | Regioselective debenzylation of cis-oriented secondary ethers. |

| Photolysis | Irradiation in the presence of specific reagents | Varies | Mild and selective removal of photolabile protecting groups. |

Protecting-Group-Free Glycosylation Approaches with Aryl Acceptors

These strategies take advantage of the unique reactivity of the anomeric center, allowing for its selective activation and subsequent reaction with an acceptor molecule in the presence of unprotected hydroxyl groups. organic-chemistry.org For aryl acceptors like phenol, the goal is to form the O-glycosidic bond directly with an unprotected mannose donor.

One approach involves the in-situ formation of an intermediate oxazoline (B21484) from an unprotected 2-acetamido sugar. This can be achieved using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). The oxazoline intermediate can then react with an aryl acceptor under acidic catalysis to form the 1,2-trans-glycoside, which in the case of mannose derivatives corresponds to the β-anomer. nih.govrsc.org This method has shown high regioselectivity for the formation of (1→6)-linked disaccharides when using aryl glycosides as acceptors. nih.govrsc.org

Palladium-Catalyzed Stereoretentive Glycosylation

Palladium catalysis has emerged as a powerful tool for stereoselective bond formation, and its application in glycosylation chemistry has led to innovative protecting-group-free strategies. Palladium-catalyzed glycosylation can proceed under mild conditions and offers a high degree of control over the stereochemical outcome at the anomeric center.

One notable strategy involves the use of a glycosylstannane (a sugar with a tin group at the anomeric position) as the glycosyl donor. In the presence of a palladium catalyst, these donors can couple with aryl halides as acceptors. organic-chemistry.org This reaction has been shown to be stereoretentive, meaning the anomeric configuration of the starting glycosylstannane is retained in the final C-glycoside product. While this specific example leads to C-glycosides, the principles of palladium-catalyzed coupling are being actively explored for the formation of O-glycosides as well.

More recent developments have focused on using glycosyl trichloroacetimidates as donors in the presence of a cationic palladium(II) catalyst, such as Pd(CH₃CN)₄(BF₄)₂. This system serves as an efficient activator for the glycosylation of a variety of acceptors, proceeding under mild conditions with low catalyst loading and high stereoselectivity. This approach is particularly interesting as it can direct the formation of β-glucosides even without the presence of a participating group at the C-2 position, a factor that traditionally dictates the stereochemical outcome. The versatility of palladium catalysis continues to be explored for the synthesis of complex glycosides, including phenyl β-D-mannopyranosides, offering a promising route that can circumvent traditional protecting-group strategies. sigmaaldrich.com

Biocatalytic and Enzymatic Synthesis of Phenyl beta-D-Mannopyranosides

The synthesis of glycosidic bonds, particularly the 1,2-cis β-mannosyl linkage, presents a significant challenge for traditional chemical methods. Enzymatic synthesis offers a highly efficient and stereoselective alternative, mimicking the precise bond formation found in nature. Glycosidases and glycosyltransferases are the primary classes of enzymes utilized for this purpose.

Utilization of Glycosidases with beta-Mannosidase Side-Activity (e.g., Novozym 188)

While glycosidases primarily function to hydrolyze glycosidic bonds, under specific reaction conditions, their catalytic activity can be reversed to favor synthesis through a process known as transglycosylation. In this approach, a glycosyl donor is cleaved by the enzyme, and the resulting intermediate is intercepted by an acceptor molecule (like phenol) rather than water, leading to the formation of a new glycosidic bond.

Certain commercially available enzyme preparations, which may be valued for a primary enzyme activity, often contain other enzymes with useful "side-activities." These can be exploited for specific synthetic purposes. For example, some enzyme preparations may contain β-mannosidases capable of synthesizing β-mannosides.

Endo-β-mannosidases, which typically cleave internal Man-β-1,4-GlcNAc linkages in N-glycans, have demonstrated useful transglycosylation activity. For instance, the endo-β-mannosidase from Lilium longiflorum can transfer mannose, and even oligomannoses, to various acceptor substrates, including p-nitrophenyl β-mannoside, in a regio- and stereospecific manner. This highlights the potential of using enzymes with β-mannosidase activity for the targeted synthesis of oligosaccharides containing the challenging β-mannosyl linkage. While direct synthesis of this compound using Novozym 188 is not explicitly detailed in the provided context, the principle of using enzymes with such side-activities remains a viable and powerful strategy in biocatalytic synthesis.

Transglycosylation Reactions for beta-Mannosidic Linkages

Transglycosylation, a kinetically controlled reaction catalyzed by glycosidases, has emerged as a powerful tool for the synthesis of β-mannosides. In this process, a glycosidase transfers a mannosyl residue from a donor substrate to an acceptor molecule, forming a new β-mannosidic bond. The efficiency and regioselectivity of the reaction are influenced by the choice of enzyme, donor, and acceptor substrates, as well as the reaction conditions.

A notable example is the use of a crude enzyme preparation, Novozym 188, which possesses β-mannosidase activity, for the synthesis of tyrosol β-D-mannopyranoside and hydroxytyrosol (B1673988) β-D-mannopyranoside. mdpi.com Using β-D-mannopyranosyl-(1→4)-D-mannose (mannobiose) as the donor, this enzyme preparation successfully catalyzed the mannosylation of the primary hydroxyl groups of tyrosol and hydroxytyrosol, yielding the respective β-mannopyranosides in 12% and 16% yields. mdpi.com

Endo-β-mannosidase from Lilium longiflorum has also been employed for the synthesis of oligosaccharides containing β-1,4-mannosidic linkages. This enzyme demonstrated the ability to transfer mannose from Manβ1-4GlcNAcβ1-4GlcNAc-peptides to various acceptors, including p-nitrophenyl β-N-acetylglucosaminide, p-nitrophenyl β-glucoside, and p-nitrophenyl β-mannoside. nih.gov The enzyme exhibited strict regioselectivity, forming a β1-4 linkage with the acceptor. nih.gov

Furthermore, β-mannosidase from Cellulomonas fimi has been utilized in transglycosylation reactions. When immobilized, this enzyme showed improved performance in the synthesis of a disaccharide, cyanomethyl β-D-mannopyranosyl-(1→6)-2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside, with a 20% conversion, which was significantly higher than the 5% conversion achieved with the soluble enzyme. researchgate.net

| Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield (%) |

| Novozym 188 | Mannobiose | Tyrosol | Tyrosol β-D-mannopyranoside | 12 |

| Novozym 188 | Mannobiose | Hydroxytyrosol | Hydroxytyrosol β-D-mannopyranoside | 16 |

| Lilium longiflorum endo-β-mannosidase | Manβ1-4GlcNAcβ1-4GlcNAc-peptides | p-Nitrophenyl β-N-acetylglucosaminide | Manβ1-4GlcNAcβ1-pNP | - |

| Cellulomonas fimi β-mannosidase (immobilized) | p-Nitrophenyl-β-D-mannopyranoside | Cyanomethyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside | Cyanomethyl β-D-mannopyranosyl-(1→6)-2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside | 20 (conversion) |

Application of Mannosyl Transferases and Mannosyl Phosphorylases

Mannosyl transferases and mannosyl phosphorylases represent another class of enzymes pivotal for the synthesis of β-mannosidic linkages. These enzymes offer high specificity and efficiency, often overcoming the challenges associated with glycosidase-catalyzed reactions, such as the competing hydrolysis of the product.

Mannosyl transferases catalyze the transfer of a mannosyl group from an activated sugar donor, typically a nucleotide sugar like GDP-mannose, to an acceptor molecule. While the direct synthesis of this compound using mannosyl transferases is not extensively documented, the regioselective glycosylation of flavonoids, which are phenolic compounds, has been achieved using uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). For instance, engineered Escherichia coli expressing two different UGTs were used for the synthesis of quercetin (B1663063) 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside, demonstrating the potential of these enzymes for the specific mannosylation of heteroaromatic acceptors. nih.gov

Mannosyl phosphorylases, on the other hand, catalyze the reversible phosphorolysis of β-mannosides. In the synthetic direction, they can be used to produce β-mannosides from α-D-mannose 1-phosphate and an acceptor. This approach is particularly advantageous as it avoids the use of expensive nucleotide-activated sugar donors. For example, a novel β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase from Bacteroides thetaiotaomicron has been identified and shown to catalyze the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine. nih.govnih.gov This enzyme is a key component in a newly discovered metabolic pathway for N-glycans and holds potential for the synthesis of valuable β-mannosides. nih.govnih.gov Similarly, mannoside phosphorylases from bacteria such as Zobellia galactanivorans have been discovered that specifically target β-1,3-mannoside linkages, further expanding the toolbox for the synthesis of diverse mannosides. researchgate.net

| Enzyme Type | Enzyme Source | Donor Substrate | Acceptor Substrate | Product Type |

| Glycosyltransferase | Arabidopsis thaliana UGTs in E. coli | UDP-glucose, UDP-rhamnose | Quercetin | Flavonoid bisglycosides |

| Mannosyl Phosphorylase | Bacteroides thetaiotaomicron | α-D-mannose 1-phosphate | N-acetyl-D-glucosamine | β-1,4-D-mannosyl-N-acetyl-D-glucosamine |

| Mannosyl Phosphorylase | Zobellia galactanivorans | α-D-mannose 1-phosphate | Mannose, other monosaccharides | β-1,3-mannosides |

Regioselective Enzymatic Mannosylation on Heteroacceptors

A significant advantage of enzymatic synthesis is the high degree of regioselectivity that can be achieved, which is often challenging to accomplish through chemical methods without cumbersome protection and deprotection steps. This is particularly relevant for the mannosylation of heteroacceptors, such as phenolic compounds, which may possess multiple hydroxyl groups with similar reactivity.

The enzymatic β-mannosylation of the phenylethanoid alcohols, tyrosol and hydroxytyrosol, using Novozym 188, serves as a prime example of regioselectivity. The mannosylation occurred exclusively on the primary hydroxyl groups of these acceptors, with no reaction observed at the phenolic hydroxyl groups. mdpi.com This chemoselective mannosylation highlights the ability of the enzyme to differentiate between the different types of hydroxyl groups present in the acceptor molecule. mdpi.com

The application of glycosyltransferases for the modification of flavonoids further underscores the potential for regioselective mannosylation of heteroaromatic compounds. In the synthesis of quercetin bisglycosides, specific UGTs were chosen for their ability to transfer a sugar moiety to a particular hydroxyl group on the flavonoid backbone. For example, AtUGT78D2 specifically glycosylates the 3-hydroxyl group of quercetin, while AtUGT89C1 acts on the 7-hydroxyl group. nih.gov This high level of regiocontrol is a key feature of these enzymes and is crucial for the synthesis of well-defined glycosylated natural products.

| Enzyme | Acceptor | Position of Mannosylation | Reference |

| Novozym 188 (β-mannosidase activity) | Tyrosol | Primary hydroxyl | mdpi.com |

| Novozym 188 (β-mannosidase activity) | Hydroxytyrosol | Primary hydroxyl | mdpi.com |

| AtUGT78D2 | Quercetin | 3-hydroxyl (glucosylation) | nih.gov |

| AtUGT89C1 | Quercetin 3-O-glucoside | 7-hydroxyl (rhamnosylation) | nih.gov |

Process Optimization in Biocatalytic Mannosylation (e.g., Substrate Concentration Effects)

To enhance the efficiency and yield of biocatalytic mannosylation, optimization of the reaction process is crucial. Key parameters that are often optimized include substrate concentration, enzyme concentration, temperature, pH, and reaction time. The effect of substrate concentration is particularly important as it can significantly influence the balance between the synthetic (transglycosylation) and hydrolytic activities of the enzyme.

In the synthesis of tyrosol β-D-mannopyranoside catalyzed by Novozym 188, the concentrations of both the donor (mannobiose) and the acceptor (tyrosol) were investigated to maximize product formation. It was observed that increasing the concentration of the acceptor, tyrosol, from 10 g/L to 20 g/L led to a higher production of the mannosylated product. mdpi.com Similarly, the concentration of the donor, mannobiose, was found to be a critical factor. The study showed that increasing the mannobiose concentration from 30 g/L to 120 g/L resulted in a significant increase in the yield of tyrosol β-D-mannopyranoside. mdpi.com This is because a higher donor concentration favors the transglycosylation reaction over the hydrolysis of the newly formed product. mdpi.com

The optimization process also involves monitoring the reaction over time to determine the optimal reaction endpoint, as the product concentration can decrease after reaching a peak due to secondary hydrolysis. For the synthesis of tyrosol and hydroxytyrosol β-D-mannopyranosides, long-term experiments were conducted to identify the optimal reaction times, which were found to be 24 and 48 hours, respectively, under the optimized substrate concentrations. mdpi.com

| Acceptor (Tyrosol) Concentration (g/L) | Donor (Mannobiose) Concentration (g/L) | Product Concentration (mmol/L) after 1 hour |

| 20 | 30 | ~3.5 |

| 20 | 60 | ~5.0 |

| 20 | 90 | ~5.8 |

| 20 | 120 | ~6.1 |

Structural and Conformational Analysis of Phenyl Beta D Mannopyranoside

Advanced Spectroscopic Characterization Techniques

The precise structure and spatial arrangement of Phenyl beta-D-mannopyranoside have been elucidated using a combination of sophisticated analytical methods. These techniques provide a comprehensive understanding of the molecule, from its atomic connectivity to its three-dimensional form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, allowing for the deduction of connectivity and stereochemistry.

The configuration of the anomeric carbon (C1) is a critical feature of glycosides. In this compound, the β-configuration is confirmed by analyzing NMR coupling constants. The one-bond coupling constant between the anomeric carbon and its attached proton (¹JC1-H1) is particularly informative. For β-pyranosides, this value is typically around 160 Hz, whereas for α-anomers, it is approximately 170 Hz.

Furthermore, the three-bond proton-proton coupling constant between H1 and H2 (³JH1,H2) provides strong evidence for the anomeric configuration. In β-mannopyranosides, the equatorial orientation of the anomeric proton (H1) and the axial orientation of the proton at C2 result in a small coupling constant, typically in the range of 1-2 Hz. This is in stark contrast to α-mannopyranosides, where both H1 and H2 are axial, leading to a larger coupling constant. For aryl β-D-mannosides, the anomeric proton (H1) signal typically appears in the range of δ 4.7-5.4 ppm in Heteronuclear Single Quantum Coherence (HSQC) spectra. researchgate.net

| Coupling Constant | Typical Value (Hz) | Stereochemical Information |

|---|---|---|

| ¹JC1-H1 | ~160 | Confirms β-configuration |

| ³JH1,H2 | 1-2 | Indicates equatorial-axial relationship between H1 and H2 |

Nuclear Overhauser Effect (NOE) experiments can further confirm spatial relationships. For instance, in the ⁴C₁ chair conformation, correlations would be expected between protons that are close in space, such as between H1 and H3/H5, which helps to solidify the conformational assignment.

While not commonly reported specifically for this compound, isotopic labeling is a powerful tool used in NMR spectroscopy to overcome challenges such as signal overlap and to facilitate complex structural analysis. Incorporating stable isotopes like ¹³C or ¹⁵N into the molecule can enhance the sensitivity of NMR experiments. For example, uniform ¹³C labeling allows for the measurement of carbon-carbon coupling constants (JCC), which provide valuable information about dihedral angles and, consequently, the molecule's conformation. This technique is particularly useful in studies of more complex oligosaccharides or glycoconjugates where spectral complexity is high.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 256.25 g/mol . In techniques like Electrospray Ionization (ESI-MS), the molecule can be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions, such as sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through controlled fragmentation. For O-glycosides, the most common fragmentation pathway is the cleavage of the glycosidic bond between the sugar and the aglycone (the phenyl group). nih.gov This cleavage results in two primary fragment ions: one corresponding to the phenyl aglycone and the other to the mannose sugar moiety. Other potential fragmentation pathways include the loss of water molecules from the sugar ring, followed by retro-Diels-Alder (RDA) cleavage within the pyranose ring. researchgate.netnih.gov

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Identity of Fragment |

|---|---|---|---|

| 279.1 [M+Na]⁺ | Glycosidic Bond Cleavage | 94.1 | Phenoxy radical cation |

| 279.1 [M+Na]⁺ | Glycosidic Bond Cleavage | 163.1 | Mannosyl cation |

| 257.1 [M+H]⁺ | Loss of Water | 239.1 | [M+H - H₂O]⁺ |

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as N-aryl-beta-D-mannopyranosylamines, offers significant insights into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Studies on these related mannose derivatives have consistently shown that the mannopyranose ring adopts a ⁴C₁ chair conformation in the crystal lattice. nih.gov The crystal packing is heavily influenced by a network of hydrogen bonds involving the hydroxyl groups of the sugar. A recurring and particularly stable hydrogen bonding motif has been identified in several mannose structures, involving mutual interactions between molecules where the hydroxyl group at O3 acts as a donor to the ring oxygen (O5) of an adjacent molecule, and the O6 hydroxyl group donates to the O4 hydroxyl of the same neighboring molecule. nih.govresearchgate.net It is highly probable that this compound would exhibit similar conformational features and hydrogen bonding patterns in its crystalline state.

| Structural Feature | Expected Observation | Basis of Prediction |

|---|---|---|

| Pyranose Ring Conformation | ⁴C₁ (Chair) | Crystal structures of N-aryl-beta-D-mannopyranosylamines nih.govresearchgate.net |

| Primary Intermolecular Forces | Hydrogen Bonding Network | Presence of multiple hydroxyl groups |

| Common H-Bonding Motif | O-3-H···O-5 and O-6-H···O-4 | Observed in related mannosylamine (B3152542) crystal structures nih.govresearchgate.net |

Vibrational Optical Activity (VCD and ROA) for Solution Conformations

Vibrational Optical Activity (VOA) encompasses Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), powerful spectroscopic techniques for determining the absolute configuration and solution-state conformations of chiral molecules. nih.gov VOA spectra are highly sensitive to the three-dimensional arrangement of atoms, making them ideal for studying the conformational landscapes of flexible molecules like phenyl glycosides. rsc.orgnih.gov While direct VOA studies on this compound are not extensively detailed in the available literature, comprehensive studies on its epimer, Phenyl β-D-glucopyranoside, offer significant insights into the methodology and the profound influence of the solvent on conformational distribution. mdpi.com

In a detailed study of Phenyl β-D-glucopyranoside, researchers combined VCD and ROA experiments with theoretical calculations to explore its conformational preferences in dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.net The spectral features of VOA are more specific to conformational differences than their parent Infrared (IR) and Raman spectra. researchgate.net By comparing the experimental VOA spectra with simulated spectra for various low-energy conformers, the study successfully extracted the experimental conformational distributions in different solvents. mdpi.com

The orientation of the hydroxymethyl group on the pyranose ring is a key conformational variable, described as G+, G-, or T (torsion angle O6–C6–C5–O5 of approximately 60°, -60°, or 180°, respectively). mdpi.com The distribution of these conformers was found to be dramatically different between the gas phase, DMSO, and water, highlighting the critical role of the solvent environment. researchgate.net In the gas phase, the G+ conformer is dominant, whereas in DMSO, the G- conformer prevails. In water, the distribution is more evenly spread. nih.gov This solvent-induced shift is a crucial finding, as it underscores that conformations observed in the gas phase or in one solvent may not be representative of the structures present in another, such as a biological aqueous environment. researchgate.netnih.gov

| Environment | G+ Conformer (%) | G- Conformer (%) | T Conformer (%) |

|---|---|---|---|

| Gas Phase | 68 | 25 | 7 |

| DMSO | 15 | 75 | 10 |

| Water | 53 | 40 | 7 |

This analogous research demonstrates the power of VOA spectroscopy to provide detailed, quantitative data on the conformational equilibria of phenyl glycosides in solution, a methodology directly applicable to this compound.

Gas-Phase Spectroscopic Investigation of Glycosides

Gas-phase spectroscopic studies, by eliminating intermolecular interactions with solvents, allow for the investigation of the intrinsic structural properties of molecules. researchgate.net Techniques such as mass-selected resonant two-photon ionization (R2PI) and infrared ion dip spectroscopy (IRID) are used to obtain conformer-specific vibrational spectra. nih.gov

Studies on the related compounds Phenyl α-D-mannopyranoside and Phenyl β-D-glucopyranoside have provided foundational knowledge. nih.govnih.gov For Phenyl β-D-glucopyranoside, gas-phase investigations identified three low-energy conformers. nih.gov A significant finding from the study of Phenyl-α-D-mannopyranoside is the profound effect of even a single solvent molecule. The addition of one water molecule was found to reduce the number of observed conformations to a single, unique structure, which is stabilized by a cooperative network of intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net This highlights the critical role that specific solvent interactions play in dictating the conformational landscape.

These gas-phase studies provide a crucial baseline for understanding the inherent conformational preferences of the glycoside, which are then modulated by solvent interactions in the condensed phase.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools that complement experimental data, providing atomistic-level insights into the structure, stability, and dynamics of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. bohrium.com It is widely applied to calculate the optimized geometries of different conformers and their relative energies. ajchem-a.com For complex molecules like this compound, a systematic conformational search is often performed first, followed by DFT calculations to refine the structures and energies of the most stable conformers. researchgate.net

In studies of the analogous Phenyl β-D-glucopyranoside, DFT calculations, often using functionals like B3LYP with basis sets such as def2-TZVPD, were essential for simulating the VCD and ROA spectra. mdpi.comresearchgate.net The excellent agreement between the DFT-simulated and experimental spectra validates the accuracy of the computed structures and their relative stabilities. researchgate.net These calculations are not limited to the gas phase; solvent effects can be included using models like the Polarizable Continuum Model (PCM), which allows for the prediction of conformational preferences in different solvents. researchgate.netacademie-sciences.fr The application of DFT provides the theoretical foundation for interpreting complex experimental spectra and understanding the energetic landscape of the molecule's conformations. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms and molecules over time. nih.gov This technique is used to explore the conformational stability and dynamics of molecules in a solution environment, explicitly modeling the solvent molecules. tandfonline.com

For mannoside derivatives, MD simulations have been used to study their interactions and stability within the binding sites of proteins, such as the bacterial adhesin FimH. researchgate.net In these studies, the ligand's conformational behavior, including the puckering of the mannose ring and the orientation of the phenyl group, is monitored throughout the simulation. researchgate.net Recent research on methyl α-D-mannopyranoside derivatives employed 100-nanosecond MD simulations to confirm the stability of docked ligand-receptor complexes. tandfonline.comajchem-a.com These simulations analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule in its environment. tandfonline.com Such simulations are crucial for understanding how this compound behaves in a dynamic, solvated system, which is more representative of a biological context than static, gas-phase models.

Analysis of Intramolecular and Intermolecular Hydrogen Bond Networks

Hydrogen bonds are key non-covalent interactions that play a crucial role in determining the structure and stability of carbohydrates. nih.govnih.gov Both intramolecular (within the same molecule) and intermolecular (between molecules, e.g., with water) hydrogen bond networks are critical for defining the preferred conformation of this compound.

Computational and gas-phase spectroscopic studies on Phenyl α-D-mannopyranoside have shown that its conformation is stabilized by a network of intramolecular hydrogen bonds. nih.govresearchgate.net The hydroxyl groups of the pyranose ring can form cooperative hydrogen-bonding chains, often described as clockwise or counter-clockwise networks. mdpi.com Furthermore, the interaction with even a single water molecule can fundamentally alter this network, with the water molecule inserting itself to replace a weaker intramolecular bond with two stronger intermolecular hydrogen bonds, forming a cooperative network. nih.govox.ac.uk This interplay between intramolecular and intermolecular hydrogen bonds is a defining feature of glycoside structure in solution. nih.gov The analysis of these networks, often done through computational models, is essential for a complete understanding of the molecule's conformational preferences. nih.govresearchgate.net

Computational Studies of Solvation Effects (e.g., Micro-Hydration)

The influence of solvent on molecular conformation can be studied computationally at two levels: as a bulk medium or through specific, discrete interactions (micro-hydration). nih.gov Bulk solvent effects are often modeled using implicit methods like the Polarizable Continuum Model (PCM) in DFT calculations, which has been shown to be effective in predicting the dramatic shifts in the conformational populations of Phenyl β-D-glucopyranoside between different solvents. researchgate.net

Micro-hydration studies, which involve explicitly adding one or more water molecules to the computational model, provide a more detailed picture of specific solute-solvent interactions. researchgate.netresearchgate.net A key finding for the related Phenyl-α-D-mannopyranoside is that the addition of a single water molecule is sufficient to lock the molecule into a single conformation, a phenomenon driven by the formation of a highly stable, cooperative hydrogen bond network. nih.govresearchgate.net This demonstrates that the first few water molecules in the hydration shell can have a disproportionately large effect on the glycoside's structure. These computational approaches are vital for bridging the gap between the intrinsic properties of the isolated molecule (studied in the gas phase) and its behavior in a complex aqueous solution. nih.gov

Biological and Biochemical Interactions of Phenyl Beta D Mannopyranoside

Enzymatic Substrate and Inhibitor Studies

The interaction of Phenyl beta-D-mannopyranoside with glycosidases is a cornerstone of its biochemical utility, primarily as a substrate for characterizing enzyme activity.

This compound is recognized as a specific substrate for β-D-mannosidase (EC 3.2.1.25), an enzyme that catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from mannans, manno-oligosaccharides, and glycoproteins. The use of chromogenic derivatives, such as 4-nitrophenyl-β-D-mannopyranoside (pNP-β-Man), is widespread for determining the activity of β-D-mannopyranosidase. cenmed.com Upon enzymatic cleavage, the release of p-nitrophenol can be measured spectrophotometrically, providing a convenient assay for enzyme activity. nih.gov

The specificity of glycosidases is crucial for their biological function. While this compound is an excellent substrate for β-mannosidases, its interaction with β-glucosidases (EC 3.2.1.21) is less pronounced. β-Glucosidases primarily hydrolyze terminal non-reducing residues in β-D-glucosides. proteopedia.org Some β-glucosidases exhibit broad substrate specificity and may hydrolyze various glycosides, including those with different sugar moieties. nih.govnih.gov However, dedicated studies focusing on the hydrolysis of this compound by β-glucosidases are not extensively documented, and the compound is generally used to confirm the absence of β-mannosidase activity when characterizing a β-glucosidase. For instance, some studies have noted that certain glycosidases show no detectable activity on the alpha-D-mannopyranoside version of the substrate. researchgate.net

The kinetic parameters of enzymatic hydrolysis provide quantitative insight into the enzyme-substrate interaction. For the hydrolysis of p-nitrophenyl-beta-D-mannopyranoside by β-D-mannosidase, the Michaelis-Menten constant (KM) has been determined for enzymes from various sources. The KM value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Enzyme Source | Substrate | KM (mM) | Vmax | Reference |

| Caprine Plasma β-Mannosidase | p-Nitrophenyl-β-D-mannopyranoside | 10.0 | Not Specified | nih.gov |

| Snail (Helix aspersa) β-Mannosidase | Galactomannans | 0.26 - 2.89 mg/mL | Not Specified | researchgate.net |

Note: The KM for the snail enzyme was determined using polysaccharide substrates, not this compound.

Beyond hydrolysis, β-mannosidases can catalyze transglycosylation reactions, where the mannosyl moiety is transferred from a donor substrate, like p-nitrophenyl-β-D-mannopyranoside, to an acceptor molecule instead of water. mdpi.com This process is a powerful tool for the enzymatic synthesis of novel oligosaccharides and glycoconjugates. researchgate.net The balance between hydrolysis and transglycosylation is influenced by factors such as the concentration of the acceptor molecule and the specific properties of the enzyme. Kinetic studies of transglycosylation reactions have shown that in some systems, the rate of transglycosylation can be significantly faster than hydrolysis. nih.gov

While this compound is primarily studied as a substrate, the broader field of glycosidase inhibition often involves substrate analogs. Compounds that mimic the structure of mannose or the transition state of the enzymatic reaction are potent inhibitors. Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are a prominent class of such inhibitors. nih.gov For example, 1-deoxymannojirimycin, a mannose analog, is a known inhibitor of mannosidases and blocks the conversion of high-mannose to complex oligosaccharides. sigmaaldrich.com

The inhibition mechanism of these analogs is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding. However, depending on the inhibitor's structure and its interaction with the enzyme, non-competitive or mixed-type inhibition can also occur. frontiersin.org There is limited specific research characterizing this compound itself as an inhibitor, as its efficient hydrolysis makes it more suitable as a substrate.

Structure-activity relationship (SAR) studies are crucial for designing potent and specific enzyme inhibitors. For glycosidase inhibitors, SAR studies often involve modifying the structure of a lead compound and assessing the impact on its inhibitory activity. In the context of mannosidase inhibitors, research has focused on mannose analogs like iminosugars. nih.gov Studies on N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM) have shown that altering the substituent on the nitrogen atom significantly affects the inhibition profile against various glycosidases. nih.gov Similarly, modifications to other parts of the inhibitor scaffold can influence binding affinity and specificity. mdpi.comnih.gov For instance, SAR studies on other types of enzyme inhibitors have demonstrated that factors like the steric and electronic properties of substituents on a phenyl ring can dramatically alter inhibitory potency. nih.govsmu.ac.za While these studies provide a framework for understanding inhibitor design, specific SAR studies using the this compound scaffold as a basis for inhibitor development are not widely reported.

The conformation of a substrate as it binds to an enzyme's active site is critical for catalysis. Glycosidases are known to distort the sugar ring of their substrate from its stable chair conformation (e.g., 4C1 for mannose) towards a transition state that has a half-chair or skew-boat conformation. researchgate.net Molecular docking studies have analyzed the binding of p-nitrophenyl-β-D-mannopyranoside to the active site of β-mannosidase, considering various conformations such as 4C1 (chair), 4H5 (twist), and 1S5 (skew-boat). researchgate.net These computational models suggest how the substrate fits into the active site and which interactions are necessary for catalysis. By synthesizing conformationally restricted analogs of the substrate that are locked into specific shapes, researchers can probe the geometric requirements of the enzyme's active site and gain a deeper understanding of the catalytic mechanism.

Lectin and Carbohydrate-Binding Protein Recognition

Lectins are proteins that bind specifically to carbohydrates. They play vital roles in cell recognition, adhesion, and signaling. The mannose moiety of this compound is a recognition motif for a wide range of mannose-specific lectins found in plants, animals, and microbes. nih.govnih.gov

The phenyl aglycone can significantly influence binding affinity. For certain lectins, such as the bacterial adhesin FimH, mannosides with aromatic aglycons are particularly potent inhibitors of binding. mdpi.com This enhanced affinity is attributed to favorable π-π stacking interactions between the phenyl ring of the ligand and aromatic amino acid residues, often referred to as a "tyrosine gate," at the entrance of the lectin's carbohydrate recognition domain. mdpi.com While many studies use methyl α-D-mannopyranoside as a standard ligand for assessing the binding of mannose-specific lectins like Concanavalin A, pea lectin, and snowdrop lectin (GNA), the principles of mannose recognition by these proteins are directly applicable to this compound. umich.edunih.gov The binding is driven by a network of hydrogen bonds between the hydroxyl groups of the mannose ring and specific amino acid residues within the lectin's binding site. nih.gov

Binding Affinity and Specificity of Lectins for Phenyl Mannopyranosides

Lectins are a class of proteins that exhibit high specificity for carbohydrates, playing crucial roles in biological recognition processes. Mannose-specific lectins, in particular, are widely distributed in nature and are instrumental in interactions involving high-mannose type glycans. nih.gov The binding affinity and specificity of these lectins for mannopyranosides are dictated by the precise structural arrangement of the carbohydrate-binding site.

Lectins can be broadly categorized based on their sugar preferences. For instance, legume lectins like Concanavalin A (ConA) bind specifically to internal and non-reducing terminal α-D-mannosyl and α-D-glucosyl groups. wikipedia.org In contrast, monocot mannose-binding lectins, such as those from the Amaryllidaceae family (e.g., Galanthus nivalis agglutinin or GNA), react exclusively with mannose and its derivatives, distinguishing it from glucose. nih.govumich.edu This absolute specificity makes them valuable tools in glycobiology research. umich.edu

The affinity of a lectin for a specific saccharide is primarily a function of the dissociation rate constants; while association rates for different carbohydrates with a given lectin are often similar, their affinities vary due to differences in how quickly they dissociate. nih.gov The interaction is not limited to a single mannose residue. Studies with ConA have shown it has an extended binding site that recognizes a core trimannosyl structure [α-D-Manp-(1→3)-[α-D-Manp-(1→6)]-D-Man], which is common in N-linked oligosaccharides. umich.edu The presence of the phenyl aglycone in this compound can influence binding affinity, often through interactions with aromatic amino acid residues within or near the binding pocket.

Table 1: Specificity of Various Mannose-Binding Lectins

| Lectin | Source | Primary Specificity | Notes |

|---|---|---|---|

| Concanavalin A (ConA) | Canavalia ensiformis (Jack Bean) | α-D-Mannose, α-D-Glucose wikipedia.org | A well-studied legume lectin that exists as a tetramer at physiological pH. wikipedia.org |

| Galanthus nivalis Lectin (GNA) | Snowdrop bulb | Terminal α-1,3-linked Mannose acs.org | Shows exclusive specificity for mannose over glucose. nih.gov |

| Narcissus pseudonarcissus Lectin (NPA) | Daffodil bulb | Terminal α-1,6-linked Mannose acs.org | Similar to GNA, it is highly specific for mannose residues. acs.org |

| Hippeastrum hybrid Lectin (HHA) | Amaryllis bulb | Terminal Mannose acs.org | Binds the core mannose trisaccharide with high affinity. acs.org |

| Mannose-Binding Lectin (MBL) | Animal Serum | D-Mannose, L-Fucose wikipedia.org | A key component of the innate immune system that activates the lectin complement pathway. wikipedia.orgwikipedia.org |

Molecular Basis of Recognition in Protein-Carbohydrate Complexes (e.g., Hydrogen Bonding, Van der Waals Interactions)

The recognition of mannopyranosides by proteins is a highly specific process governed by a network of non-covalent interactions within the carbohydrate-recognition domain (CRD). nih.gov These interactions, though individually weak, collectively provide the stability and specificity required for biological function.

Hydrogen Bonding: A critical component of mannose recognition is an extensive hydrogen-bonding network. In C-type lectins, such as the mannose-binding lectin (MBL), this process is calcium-dependent. researchgate.net The equatorial hydroxyl groups at the C-3 and C-4 positions of the mannose ring are essential, as they form coordination bonds with a Ca2+ ion held within the binding site. researchgate.netnih.gov This complex is further stabilized by hydrogen bonds between these same hydroxyl groups and the side chains of conserved amino acid residues, typically asparagine and glutamic acid, that help form the binding pocket. researchgate.netnih.gov This precise requirement for equatorial hydroxyl groups at C3 and C4 is why MBL binds mannose but not galactose, which has an axial hydroxyl group at the C4 position. nih.gov

Ligand-Induced Conformational Changes in Lectins

The binding of a carbohydrate ligand to a lectin is not a simple lock-and-key event; it can be a dynamic process that induces conformational changes in the protein. nih.gov These structural shifts can range from subtle side-chain rearrangements to large-scale alterations in the quaternary structure and are often essential for biological activity, such as signaling or complement activation. nih.govnih.gov

Studies on Mannan-Binding Lectin (MBL) have provided direct evidence of such changes. Using small-angle X-ray scattering and atomic force microscopy, researchers have shown that while MBL is a stable, folded complex in solution, it undergoes a significant structural transition upon binding to surface-immobilized ligands. nih.gov The molecule shifts to a stretched state, which is thought to be crucial for its role in immune recognition. nih.gov